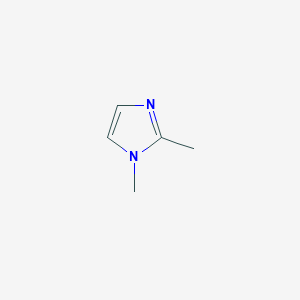
4-アミノメチルテトラヒドロピラン
説明
4-Aminomethyltetrahydropyran, also known as 4-Aminomethyltetrahydropyran, is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Aminomethyltetrahydropyran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Aminomethyltetrahydropyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminomethyltetrahydropyran including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医学:標的薬物送達システム
4-アミノメチルテトラヒドロピラン: は、標的薬物送達システムの開発に利用されています。その構造は、薬物に結合できる化合物の合成に役立ち、特定の生物学的標的に選択的に結合することを可能にします 。この特異性は、副作用を軽減し、治療の効果を高める可能性があります。
農業:作物保護剤
農業では、4-アミノメチルテトラヒドロピランは、作物保護剤の合成における前駆体として役立ちます。これらの剤は、作物を害虫や病気から守り、収量の増加と食料安全保障に貢献します 。
材料科学:ポリマー合成
この化合物は、柔軟性と強度が向上したなどのユニークな特性を持つポリマーの合成に関与しています。これらのポリマーは、自動車や航空宇宙工学など、さまざまな産業で応用されています 。
環境科学:環境に優しいナノ粒子生産
4-アミノメチルテトラヒドロピラン: は、金属ナノ粒子の微生物合成における役割について研究されています。これらのナノ粒子は、汚染物質の無毒化などの環境修復に役立ちます 。
生化学:酵素阻害剤
生化学では、代謝経路を調節できる酵素阻害剤の開発に使用されます。これは、そのような経路が混乱する疾患の治療に影響を与えます 。
薬理学:mTORキナーゼ阻害剤
この化合物は、癌治療において重要なmTORキナーゼ阻害剤の発見における試薬です。これらの阻害剤は、癌細胞の増殖を遅らせたり、停止させたりすることができます 。
化学工学:触媒作用
4-アミノメチルテトラヒドロピラン: は、化学工学、特に触媒作用においても重要です。これは、製造プロセスにおいて重要な、化学反応を促進する触媒を作成するために使用できます 。
分析化学:クロマトグラフィー分析
最後に、分析化学では、4-アミノメチルテトラヒドロピランの誘導体は、クロマトグラフィー分析技術で使用され、複雑な混合物を分離および同定し、品質管理と研究を支援します 。
Safety and Hazards
特性
IUPAC Name |
oxan-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-6-1-3-8-4-2-6/h6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBPLHNLRKRLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378283 | |
| Record name | 4-aminomethyltetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130290-79-8 | |
| Record name | 4-Aminomethyltetrahydropyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130290-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-aminomethyltetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (oxan-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Aminomethyltetrahydropyran (4-AMTHP) a promising candidate for CO2 capture?
A1: 4-AMTHP is a heterocyclic amine that exhibits promising characteristics for CO2 capture in aqueous solutions. [] Studies have shown that 4-AMTHP can react reversibly with CO2 to form carbamic acid, indicating its potential for capturing and releasing CO2 under appropriate conditions. [] Additionally, blending 4-AMTHP with ammonia solutions enhances the kinetic reactivity during CO2 absorption. [] This synergistic effect suggests that 4-AMTHP can improve the efficiency of existing ammonia-based CO2 capture processes.
Q2: How does the structure of 4-AMTHP contribute to its CO2 absorption properties?
A2: While the provided research does not delve deeply into the structure-activity relationship, the presence of the amine group in 4-AMTHP is crucial for its CO2 absorption capabilities. Amines are known to react with CO2, and the specific structural features of 4-AMTHP likely influence the kinetics and thermodynamics of this reaction. Further research exploring modifications to the 4-AMTHP structure could optimize its CO2 absorption properties.
Q3: What experimental techniques were used to study the interaction of 4-AMTHP with CO2?
A3: Researchers utilized a combination of techniques to investigate the interaction between 4-AMTHP and CO2. These include:
- Stopped-flow spectrophotometry: This technique allowed researchers to monitor the kinetics of the reaction between dissolved CO2 and 4-AMTHP in aqueous solutions. [, ]
- 1H NMR spectroscopy: This method provided structural information about the species formed during the reaction, including the carbamic acid product. []
- Potentiometric titration: This technique was used to determine the equilibrium constants for the reaction between CO2 and 4-AMTHP at various temperatures. []
- Wetted-wall column experiments: This method was employed to study the CO2 absorption performance of 4-AMTHP blended with ammonia under more realistic conditions. []
Q4: What are the potential advantages of using 4-AMTHP in existing ammonia-based CO2 capture processes?
A4: Blending 4-AMTHP with ammonia solutions has been shown to enhance the rate of CO2 absorption. [] This improvement in kinetic reactivity could translate to:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide](/img/structure/B154451.png)






![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)


